molecular formula C37H52N6O7 B12612447 L-Isoleucyl-L-phenylalanyl-L-valyl-L-prolyl-L-alanyl-L-phenylalanine CAS No. 888493-69-4

L-Isoleucyl-L-phenylalanyl-L-valyl-L-prolyl-L-alanyl-L-phenylalanine

Cat. No.: B12612447
CAS No.: 888493-69-4
M. Wt: 692.8 g/mol
InChI Key: FEBSKMOIECSPNP-AOHSAGBQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Isoleucyl-L-phenylalanyl-L-valyl-L-prolyl-L-alanyl-L-phenylalanine: is a complex peptide composed of six amino acids: isoleucine, phenylalanine, valine, proline, alanine, and phenylalanine. This compound is a part of the larger family of peptides, which are short chains of amino acids linked by peptide bonds. Peptides play crucial roles in various biological processes and have significant applications in biochemistry and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Isoleucyl-L-phenylalanyl-L-valyl-L-prolyl-L-alanyl-L-phenylalanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Each amino acid is activated using reagents like carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU) to form an active ester.

    Coupling Reaction: The activated amino acid reacts with the amino group of the growing peptide chain.

    Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling reaction.

    Cleavage from Resin: The completed peptide is cleaved from the resin using strong acids like trifluoroacetic acid (TFA).

Industrial Production Methods

In industrial settings, the production of peptides like This compound can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, ensuring high yield and purity. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to isolate the desired peptide from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

L-Isoleucyl-L-phenylalanyl-L-valyl-L-prolyl-L-alanyl-L-phenylalanine: can undergo various chemical reactions, including:

    Oxidation: The peptide can be oxidized using reagents like hydrogen peroxide or performic acid, leading to the formation of disulfide bonds if cysteine residues are present.

    Reduction: Reducing agents like dithiothreitol (DTT) can break disulfide bonds, if any.

    Substitution: Amino acid residues within the peptide can be substituted using specific reagents to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, performic acid.

    Reduction: Dithiothreitol (DTT), β-mercaptoethanol.

    Substitution: Site-specific mutagenesis reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide bonds, while reduction can result in the cleavage of these bonds.

Scientific Research Applications

L-Isoleucyl-L-phenylalanyl-L-valyl-L-prolyl-L-alanyl-L-phenylalanine: has diverse applications in scientific research:

    Biochemistry: Used as a model peptide to study protein folding, stability, and interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Chemistry: Employed in the development of peptide-based catalysts and sensors.

    Industry: Utilized in the production of peptide-based materials and coatings.

Mechanism of Action

The mechanism of action of L-Isoleucyl-L-phenylalanyl-L-valyl-L-prolyl-L-alanyl-L-phenylalanine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity. For instance, it may inhibit or activate certain signaling pathways, leading to various biological effects. The exact mechanism depends on the specific context and application of the peptide.

Comparison with Similar Compounds

L-Isoleucyl-L-phenylalanyl-L-valyl-L-prolyl-L-alanyl-L-phenylalanine: can be compared with other similar peptides, such as:

    L-Isoleucyl-L-phenylalanyl-L-valyl-L-prolyl-L-alanyl-L-tyrosine: Similar structure but with a tyrosine residue instead of phenylalanine.

    L-Isoleucyl-L-phenylalanyl-L-valyl-L-prolyl-L-alanyl-L-leucine: Contains leucine instead of phenylalanine.

    L-Isoleucyl-L-phenylalanyl-L-valyl-L-prolyl-L-alanyl-L-tryptophan: Features tryptophan in place of phenylalanine.

These peptides share structural similarities but differ in their specific amino acid composition, leading to unique properties and applications.

Properties

CAS No.

888493-69-4

Molecular Formula

C37H52N6O7

Molecular Weight

692.8 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C37H52N6O7/c1-6-23(4)30(38)35(47)40-27(20-25-14-9-7-10-15-25)33(45)42-31(22(2)3)36(48)43-19-13-18-29(43)34(46)39-24(5)32(44)41-28(37(49)50)21-26-16-11-8-12-17-26/h7-12,14-17,22-24,27-31H,6,13,18-21,38H2,1-5H3,(H,39,46)(H,40,47)(H,41,44)(H,42,45)(H,49,50)/t23-,24-,27-,28-,29-,30-,31-/m0/s1

InChI Key

FEBSKMOIECSPNP-AOHSAGBQSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C(C)C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)N

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)NC(C)C(=O)NC(CC3=CC=CC=C3)C(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.